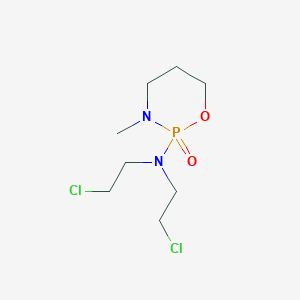

N-Methyl Cyclophosphamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclophosphamide is synthesized through a multi-step process. The synthesis begins with the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-methyl-2-oxazolidinone to yield cyclophosphamide .

Industrial Production Methods

Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclophosphamide undergoes several types of chemical reactions, including:

Oxidation: Cyclophosphamide is metabolized in the liver by cytochrome P450 enzymes to form active metabolites.

Hydrolysis: The compound can undergo hydrolysis to form inactive metabolites.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes in the liver.

Hydrolysis: Aqueous conditions at physiological pH.

Major Products Formed

4-Hydroxycyclophosphamide: An active metabolite formed through oxidation.

Carboxyphosphamide: An inactive metabolite formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Cyclophosphamide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study alkylating agents.

Biology: Investigated for its effects on DNA and cellular processes.

Medicine: Widely used in chemotherapy for various cancers.

Wirkmechanismus

Cyclophosphamide exerts its effects by cross-linking DNA strands, thereby inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The active metabolites, including 4-hydroxycyclophosphamide, play a crucial role in this mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ifosfamide: Another alkylating agent with a similar structure and mechanism of action.

Melphalan: An alkylating agent used in the treatment of multiple myeloma.

Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.

Uniqueness

Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be administered orally or intravenously. Its activation by liver enzymes also allows for controlled release of the active metabolites .

Biologische Aktivität

N-Methyl Cyclophosphamide (NMC), a derivative of the well-known chemotherapeutic agent cyclophosphamide, has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into the biological mechanisms, pharmacological effects, and clinical implications of NMC, supported by relevant case studies and research findings.

This compound exerts its biological effects primarily through its active metabolite, phosphoramide mustard. This metabolite is responsible for forming DNA crosslinks, which can lead to cell apoptosis. The process occurs predominantly in cells with low levels of aldehyde dehydrogenase (ALDH), which facilitates the conversion of NMC into its active forms. The crosslinking occurs at the guanine N-7 position in DNA, resulting in both interstrand and intrastrand crosslinks that disrupt DNA replication and transcription, ultimately leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism primarily via cytochrome P450 enzymes in the liver. The activation pathways include:

- CYP2B6 : The enzyme with the highest 4-hydroxylase activity.

- CYP3A4 : Plays a significant role in the metabolism of NMC.

Approximately 75% of the drug is activated by these enzymes, leading to the formation of phosphoramide mustard and acrolein, which are responsible for its cytotoxic effects . The elimination half-life ranges from 3 to 12 hours, with metabolites being primarily excreted through urine .

Antitumor Activity

This compound has been evaluated for its antitumor efficacy across various cancer types. Its cytotoxicity is notably enhanced when used in combination with other agents. For instance, studies have shown that combining NMC with monascus pigment results in increased apoptosis in cancer cells due to enhanced intracellular accumulation of cyclophosphamide .

Table 1: Summary of Antitumor Activity Studies

Immunosuppressive Effects

Beyond its antitumor properties, this compound is also utilized for its immunosuppressive capabilities. It has been effectively employed in treating autoimmune conditions such as anti-NMDA receptor encephalitis. A notable case study demonstrated its successful application during pregnancy, highlighting its potential for managing severe autoimmune responses while minimizing risks to the fetus .

Case Studies

- Refractory Anti-NMDA Receptor Encephalitis : A case involving a pregnant patient treated with this compound showed significant improvement in symptoms associated with severe autoimmune encephalitis. This illustrates the compound's ability to modulate immune responses effectively while being safe for use during pregnancy .

- Combination Therapy : In a study exploring low-dose metronomic chemotherapy, this compound was combined with other agents to assess its impact on bone marrow function and intestinal mucosa. Results indicated a favorable toxicity profile compared to traditional high-dose regimens, suggesting that lower doses may mitigate adverse effects while maintaining efficacy .

Adverse Effects

While this compound is effective, it is not without risks. Common adverse effects include:

- Myelosuppression : Leading to increased risk of infections.

- Hemorrhagic cystitis : A significant concern during treatment.

- Alopecia : Hair loss due to cytotoxic effects on rapidly dividing cells.

These side effects necessitate careful monitoring during therapy and consideration of dose adjustments based on individual patient responses .

Eigenschaften

IUPAC Name |

N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSZJFSUYZICDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCOP1(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944716 | |

| Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22089-17-4 | |

| Record name | 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.